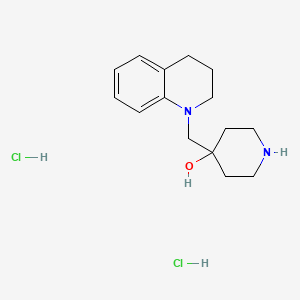
4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol dihydrochloride
説明
4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol dihydrochloride is a useful research compound. Its molecular formula is C15H24Cl2N2O and its molecular weight is 319.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)piperidin-4-ol dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : 3-(5-{[4-(aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)-1,2-dihydroquinolin-2-one
- Molecular Formula : C24H26N4O
- Molecular Weight : Approximately 386.49 g/mol
The compound belongs to the class of hydroquinolones, which are characterized by their quinoline core structure and nitrogen-containing piperidine rings .
Research indicates that this compound may exert its biological effects through multiple pathways:
- Cell Cycle Regulation : It has been shown to reduce replication stress and activate the G2/M checkpoint by phosphorylating and inactivating PABIR1/FAM122A. This promotes the serine/threonine-protein phosphatase 2A-mediated dephosphorylation and stabilization of WEE1 levels and activity, a critical regulator in cell cycle progression .
- Antitumor Activity : The compound has demonstrated potential antitumor effects by inhibiting specific kinases involved in cancer cell proliferation. Studies have shown that it can reduce tumor growth in various cancer models, suggesting its role as a therapeutic agent in oncology .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor Effects | Inhibits tumor growth in vitro and in vivo; affects pathways related to cell proliferation. |
| Cell Cycle Regulation | Activates G2/M checkpoint; stabilizes WEE1 levels through specific phosphorylation pathways. |
| Cytotoxicity | Exhibits low cytotoxicity in tested cell lines, indicating a favorable therapeutic index. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Studies : A study conducted on various cancer cell lines indicated that the compound significantly inhibited cell proliferation and induced apoptosis in malignant cells. The mechanism involved the downregulation of key survival pathways .
- Pharmacokinetics : Research on the pharmacokinetic profile revealed that the compound is well absorbed with a favorable distribution profile in vivo. Its metabolites were detected predominantly in liver tissues, which suggests targeted action against hepatic cancers .
- In Vivo Efficacy : In animal models, administration of the compound resulted in significant tumor size reduction compared to control groups. The study highlighted its potential as a novel therapeutic agent for treating specific types of cancer .
特性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylmethyl)piperidin-4-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.2ClH/c18-15(7-9-16-10-8-15)12-17-11-3-5-13-4-1-2-6-14(13)17;;/h1-2,4,6,16,18H,3,5,7-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCCYCQNJURATB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3(CCNCC3)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















